![molecular formula C19H18INO2 B5178236 8-[4-(4-iodophenoxy)butoxy]quinoline](/img/structure/B5178236.png)
8-[4-(4-iodophenoxy)butoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(4-iodophenoxy)butoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound features an iodophenoxy group attached to a butoxy chain, which is further connected to a quinoline ring. The presence of iodine in the structure can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-iodophenoxy)butoxy]quinoline typically involves multiple steps, starting with the preparation of the iodophenoxy intermediate. One common method involves the iodination of phenol to produce 4-iodophenol, which is then reacted with butyl bromide to form 4-(4-iodophenoxy)butane. This intermediate is then subjected to a nucleophilic substitution reaction with 8-hydroxyquinoline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Solvent-free conditions and green chemistry principles are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-iodophenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Iodate derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[4-(4-iodophenoxy)butoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[4-(4-iodophenoxy)butoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with amino acid residues in proteins, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: A well-known quinoline derivative with antimicrobial properties.
4-iodophenol: A precursor in the synthesis of 8-[4-(4-iodophenoxy)butoxy]quinoline.
Quinoline: The parent compound of many biologically active derivatives.
Uniqueness
This compound is unique due to the presence of both the iodophenoxy and quinoline moieties in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-[4-(4-iodophenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTMXLXAGKHABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)I)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
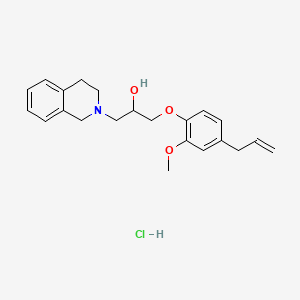
methanone](/img/structure/B5178163.png)
![1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B5178174.png)
![3-({[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5178177.png)
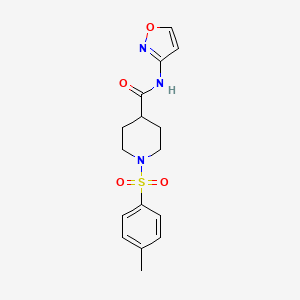
![N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5178191.png)
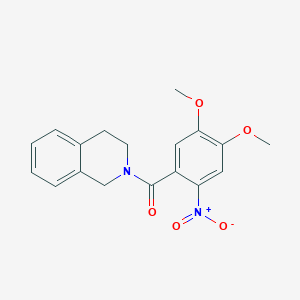
![3-(2H-1,3-benzodioxol-5-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B5178202.png)
![4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine](/img/structure/B5178218.png)
![1-(2-chlorobenzyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178226.png)
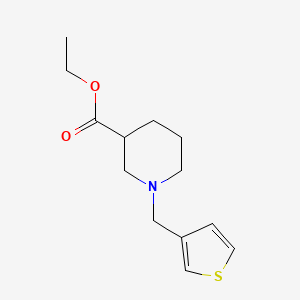
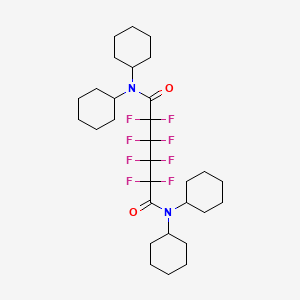
![(4Z)-4-[[5-chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5178245.png)
![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B5178247.png)
